4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione
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Overview
Description
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione is a heterocyclic compound with the molecular formula C8H11NO5S and a molecular weight of 233.24 g/mol . This compound features a unique structure that includes both an oxazolidine ring and a tetrahydrothiopyran ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione typically involves the reaction of tetrahydrothiopyran derivatives with oxazolidine-2,5-dione under specific conditions. One common method includes the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, often using halides in the presence of bases like sodium hydride.
Common reagents used in these reactions include sodium methoxide, sodium hydride, and sulfuric acid. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxazolidines.
Scientific Research Applications
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of phosphodiesterase, it prevents the breakdown of cyclic nucleotides, thereby modulating various cellular processes. As a β-secretase BACE1 inhibitor, it interferes with the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease .
Comparison with Similar Compounds
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione can be compared with other similar compounds such as:
2,5-Oxazolidinedione: A simpler oxazolidine derivative with similar reactivity but lacking the tetrahydrothiopyran ring.
4-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)oxazolidine-2,5-dione: A closely related compound with similar structural features and applications.
The uniqueness of this compound lies in its combined oxazolidine and tetrahydrothiopyran rings, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C8H11NO5S |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
4-(1,1-dioxothian-4-yl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H11NO5S/c10-7-6(9-8(11)14-7)5-1-3-15(12,13)4-2-5/h5-6H,1-4H2,(H,9,11) |
InChI Key |
OPKIAEZFCNGYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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